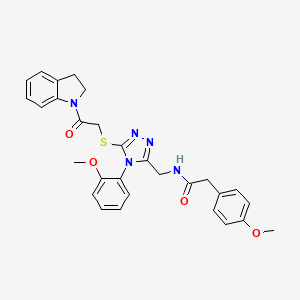![molecular formula C19H30N2O3S2 B2761120 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380144-68-1](/img/structure/B2761120.png)
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Scientific Research Applications
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and spread of cancer cells, and has the potential to be used as a targeted therapy for certain types of cancer.
Mechanism of Action
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide works by inhibiting the activity of certain enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the growth and survival of cancer cells. By blocking these enzymes, 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide can prevent the activation of signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the size of tumors in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide in lab experiments is its specificity for BTK and ITK, which allows for targeted inhibition of these enzymes. This can help to reduce off-target effects and improve the accuracy of experimental results. However, one limitation of using 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for the development and use of 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to treatment with 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide. This could help to identify patients who are most likely to benefit from the drug and improve patient outcomes. Another area of focus is the development of combination therapies that include 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide and other targeted therapies or immunotherapies. This could help to improve the efficacy of treatment and reduce the risk of drug resistance. Finally, there is ongoing research into the use of 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and viral infections.
Synthesis Methods
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the preparation of 2,4,5-trimethylbenzenesulfonyl chloride, which is then reacted with morpholine to form 2,4,5-trimethyl-N-(4-morpholin-4-yl)benzenesulfonamide. This compound is then reacted with 4-(chloromethyl)thiophene to form 2,4,5-trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide, which is the final product.
properties
IUPAC Name |
2,4,5-trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-15-12-17(3)18(13-16(15)2)26(22,23)20-14-19(4-10-25-11-5-19)21-6-8-24-9-7-21/h12-13,20H,4-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROOGULHWVUFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


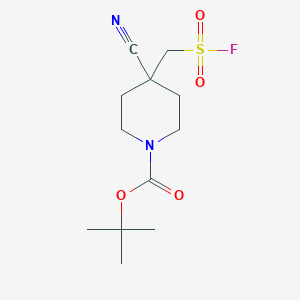
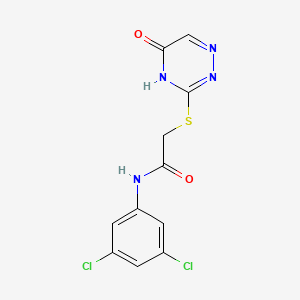
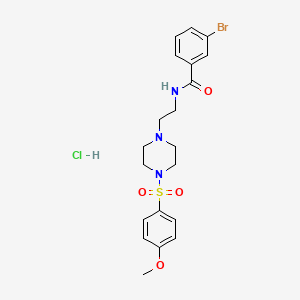



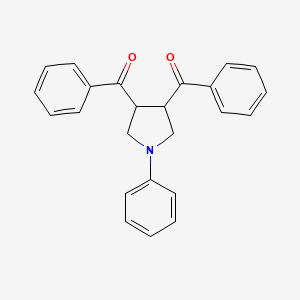
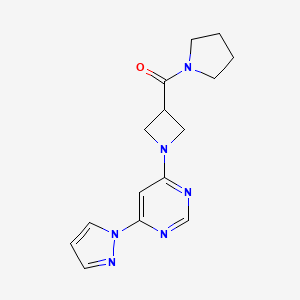
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)


